Tezosentan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tezosentan-d4 is a deuterated form of tezosentan, a non-selective endothelin receptor antagonist. Tezosentan was initially developed as a vasodilator for the treatment of acute heart failure. It acts by blocking endothelin receptors, which are involved in the constriction of blood vessels .
Vorbereitungsmethoden
The synthesis of tezosentan-d4 involves the incorporation of deuterium atoms into the molecular structure of tezosentan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for tezosentan, with additional steps to introduce deuterium. These methods involve large-scale chemical synthesis, purification, and quality control processes to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Tezosentan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tezosentan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways involving endothelin receptors.
Medicine: Explored for its potential therapeutic applications in conditions such as pulmonary arterial hypertension and cancer
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Wirkmechanismus
Tezosentan-d4 exerts its effects by blocking endothelin receptors (ET_A and ET_B). Endothelin receptors are involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, this compound prevents the vasoconstrictive effects of endothelin-1, leading to vasodilation and improved blood flow .
The molecular targets of this compound include endothelin receptors on vascular smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of endothelin-1 binding and subsequent signaling cascades that lead to vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Tezosentan-d4 is similar to other endothelin receptor antagonists such as bosentan, clazosentan, and ambrisentan. it is unique in its deuterated form, which can provide advantages in terms of metabolic stability and pharmacokinetics .
Bosentan: Another dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.
Clazosentan: Primarily investigated for its potential to reduce cerebral vasospasm following subarachnoid hemorrhage.
Ambrisentan: A selective endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension
This compound’s uniqueness lies in its deuterated structure, which can lead to differences in metabolic pathways and potentially improved therapeutic profiles .
Eigenschaften
Molekularformel |
C27H27N9O6S |
---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
N-[5-(2-methoxyphenoxy)-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)/i12D2,13D2 |
InChI-Schlüssel |
TUYWTLTWNJOZNY-IDPVZSQYSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C(C)C)C4=CC(=NC=C4)C5=NNN=N5)O |
Kanonische SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.